4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol
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Overview
Description
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol is a complex organic compound featuring an imidazo[1,5-a]pyrazine core
Preparation Methods
The synthesis of 4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol typically involves multi-step reactions. The preparation methods often include:
Formation of the imidazo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the amino and iodo groups: These functional groups are introduced through substitution reactions, often using reagents like iodine and amines.
Attachment of the cyclohexanemethanol moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the cyclohexanemethanol group to the imidazo[1,5-a]pyrazine core.
Chemical Reactions Analysis
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The exact mechanism of action of 4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol can be compared with similar compounds, such as:
4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide: This compound features a similar imidazo[1,5-a]pyrazine core but with different substituents, leading to distinct properties and applications.
Benzyl 4-(8-amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate: Another related compound with a piperidine moiety, which may exhibit different biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties.
Properties
CAS No. |
867163-56-2 |
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Molecular Formula |
C13H17IN4O |
Molecular Weight |
372.20 g/mol |
IUPAC Name |
[4-(8-amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol |
InChI |
InChI=1S/C13H17IN4O/c14-11-10-12(15)16-5-6-18(10)13(17-11)9-3-1-8(7-19)2-4-9/h5-6,8-9,19H,1-4,7H2,(H2,15,16) |
InChI Key |
HLCDWFWIIFAGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CO)C2=NC(=C3N2C=CN=C3N)I |
Origin of Product |
United States |
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